MAO-B Selectivity Over MAO-A
The target compound was evaluated in fluorescence-based MAO inhibition assays using kynuramine as substrate. Against MAO-A, it showed an IC50 > 100,000 nM, indicating negligible inhibition of this isoform. Against MAO-B, however, the IC50 was 1,130 nM, representing an >88-fold selectivity window for MAO-B over MAO-A [1]. This selectivity profile is structurally significant: the presence of the 2-methoxyphenyl group at N2 and the quinolin-8-yloxy methyl moiety at C6 together produce a measurable, quantifiable MAO-B engagement that is absent or uncharacterized in the 4-methylphenyl, 3-methoxyphenyl, and unsubstituted N-phenyl analogs [2]. For context, the 4-methylphenyl analog class has been documented with 78.9% enzyme inhibition at 50 µM against an unrelated (non-MAO) target system, but no MAO selectivity data are publicly available for that series [2].
| Evidence Dimension | MAO-A vs. MAO-B selectivity ratio |
|---|---|
| Target Compound Data | MAO-A IC50 > 100,000 nM; MAO-B IC50 = 1,130 nM |
| Comparator Or Baseline | 4-Methylphenyl analog: no MAO data available; 78.9% inhibition at 50 µM against an unrelated enzyme system (BRENDA Ligand ID 146587) |
| Quantified Difference | >88-fold selectivity (MAO-B over MAO-A) for the target compound; comparator selectivity cannot be calculated due to absent MAO data |
| Conditions | Inhibition of kynuramine conversion to 4-hydroxyquinoline; 20-minute fluorescence assay; recombinant human MAO-A and MAO-B; data curated by ChEMBL (CHEMBL1575961) [1] |
Why This Matters
For researchers building MAO-B-selective chemical probes, the >88-fold selectivity window distinguishes this compound from generic triazine-2,4-diamines that lack any documented MAO-B engagement, enabling its use as a starting scaffold for CNS-relevant probe development without MAO-A-mediated dietary tyramine interaction liability.
- [1] BindingDB Entry BDBM50401981 / ChEMBL CHEMBL1575961. Affinity Data: IC50 (MAO-A) > 1.00E+5 nM; IC50 (MAO-B) = 1.13E+3 nM. Assay: Inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 min by fluorescence assay. Target: Amine oxidase [flavin-containing] A and B (Homo sapiens). Curated by ChEMBL. View Source
- [2] BRENDA Enzyme Database. Ligand: N-(4-methylphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine. Inhibitor in Enzyme-catalyzed Reactions: 78.9% inhibition at 50 µM. BRENDA Ligand ID: 146587. View Source
